molecular formula C10H13NO5 B8808521 N-Hydroxy-3,4,5-trimethoxybenzamide CAS No. 15494-44-7

N-Hydroxy-3,4,5-trimethoxybenzamide

Cat. No.: B8808521
CAS No.: 15494-44-7
M. Wt: 227.21 g/mol
InChI Key: PIULYJCFXUOXIV-UHFFFAOYSA-N
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Description

N-Hydroxy-3,4,5-trimethoxybenzamide is a chemical compound belonging to the class of benzamide derivatives, characterized by a trimethoxyphenyl core and an N-hydroxyamide functional group. This structure is of significant interest in medicinal and organic chemistry research. Benzamide derivatives are frequently investigated as key scaffolds in the development of novel therapeutic agents. Specifically, compounds featuring the 3,4,5-trimethoxybenzamide moiety have been identified as a privileged structure in drug discovery. For instance, structural analogs have been explored as potential memory enhancers and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research . Other benzamide derivatives are known to exhibit a range of biological activities, underscoring the research value of this chemical class . The presence of the N-hydroxy group may contribute to metal-chelating properties or serve as a precursor for further chemical synthesis, making it a versatile building block for developing more complex molecules. Researchers can utilize this compound as a standard in analytical studies or as a precursor in the synthesis of larger, multi-targeted ligands. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15494-44-7

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

N-hydroxy-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C10H13NO5/c1-14-7-4-6(10(12)11-13)5-8(15-2)9(7)16-3/h4-5,13H,1-3H3,(H,11,12)

InChI Key

PIULYJCFXUOXIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Hydroxy 3,4,5 Trimethoxybenzamide and Its Analogues

Established Synthetic Routes to the Core Scaffold

The synthesis of N-hydroxy-3,4,5-trimethoxybenzamide and its analogues can be achieved through several established routes. One of the most common methods involves the reaction of an activated carboxylic acid derivative, typically 3,4,5-trimethoxybenzoyl chloride, with hydroxylamine (B1172632) or its protected equivalents.

A frequently employed method is the reaction of 3,4,5-trimethoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the hydrogen chloride formed during the reaction. vulcanchem.com This straightforward approach provides direct access to the this compound core.

Another established route involves the coupling of 3,4,5-trimethoxybenzoic acid with hydroxylamine using standard peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a coupling additive like N-hydroxysuccinimide (NHS) can facilitate the formation of the amide bond.

Novel Approaches in this compound Synthesis

Recent research has focused on developing more efficient and versatile synthetic methods. One novel approach involves the use of solid-phase synthesis techniques. This allows for the attachment of a suitable linker to a solid support, followed by the sequential addition of the 3,4,5-trimethoxybenzoyl moiety and the N-hydroxy group, enabling the generation of libraries of analogues for high-throughput screening.

Another innovative strategy involves the late-stage hydroxylation of a pre-formed 3,4,5-trimethoxybenzamide (B1204051). This can be achieved through enzymatic or chemical oxidation methods, offering a different retrosynthetic pathway to the target molecule. Furthermore, novel catalytic systems are being explored to improve the efficiency and selectivity of the amidation reaction, minimizing the need for stoichiometric activating agents and simplifying purification processes. researchgate.net

A notable development is the synthesis of N-hydroxy-3-aroylindoles from conjugated alkynones and nitrosoarenes, which proceeds with high regioselectivity. unito.it This method offers a convergent approach to complex indole (B1671886) structures containing the N-hydroxyamide functionality. unito.it

Strategies for Derivatization at Key Molecular Positions

The pharmacological profile of this compound can be modulated by introducing various substituents at different positions of the molecule.

Modifications of the N-Hydroxy Group

The N-hydroxy group is a critical feature for the biological activity of many hydroxamic acids. Its modification can influence potency, selectivity, and pharmacokinetic properties.

Alkylation and Acylation: The hydroxyl group can be alkylated to form N-alkoxy amides or acylated to produce N-acyloxy amides. For instance, methylation with dimethyl sulfate (B86663) can yield the corresponding N-methoxyindole derivative. unito.it Treatment with reagents like (diacetoxyiodo)benzene (B116549) can lead to N-acetoxy amides. researchgate.net These modifications can alter the hydrogen bonding capacity and metabolic stability of the parent compound.

Prodrug Strategies: The N-hydroxy group can be masked with a bioreversible protecting group to create a prodrug. This can improve oral bioavailability and targeted drug delivery.

Substituent Variations on the 3,4,5-Trimethoxy Phenyl Ring

The 3,4,5-trimethoxyphenyl moiety is a key recognition element for various biological targets. Altering the substitution pattern on this ring can lead to analogues with improved activity and selectivity.

Alkoxy Group Variation: The methoxy (B1213986) groups can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to probe the steric and electronic requirements of the binding pocket.

Introduction of Other Substituents: The aromatic ring can be further functionalized with a variety of substituents, such as halogens, nitro groups, or amino groups, to modulate the electronic properties and introduce new interaction points with the target protein. For example, aminoalkylation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) has been achieved by reacting it with formaldehyde (B43269) and a suitable amine. researchgate.net

Ring Scaffolds: In some cases, the entire 3,4,5-trimethoxyphenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding modes.

Diversification of the Amide Linker

Introduction of Spacers: Introducing flexible or rigid spacers between the phenyl ring and the amide nitrogen can alter the distance and relative orientation of the key pharmacophoric features.

Amide Bond Isosteres: The amide bond can be replaced with isosteres, such as reverse amides, sulfonamides, or ureas, to improve metabolic stability and explore different hydrogen bonding patterns. nih.govresearchgate.net For instance, benzhydrylamine linkers have been used to improve the synthesis of C-terminal peptide amides. nih.gov

Hybrid Molecule Design Incorporating the Trimethoxybenzamide Moiety

A promising strategy in drug design is the creation of hybrid molecules that combine the this compound scaffold with another pharmacophore. nih.gov This approach aims to develop multifunctional ligands that can interact with multiple targets or exhibit a synergistic effect.

For example, the 3,4,5-trimethoxyphenyl moiety has been incorporated into various heterocyclic systems, such as pyrrolizines, to create multi-target cytotoxic agents. nih.gov Similarly, derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide have been synthesized as potential memory enhancers. nih.gov

Purification and Spectroscopic Characterization Methodologies in Academic Research

The rigorous purification and detailed spectroscopic characterization of this compound and its analogues are fundamental steps in academic research to ensure the identity, purity, and structural integrity of synthesized compounds. These processes are crucial for the validation of synthetic methodologies and for obtaining reliable data in subsequent biological or chemical studies. A variety of techniques are employed, with the choice often depending on the specific properties of the compound and the nature of the impurities.

Purification Methodologies

Following synthesis, crude products containing this compound or its analogues are typically subjected to one or more purification techniques to isolate the target molecule from unreacted starting materials, reagents, and by-products.

Recrystallization: This is a common and cost-effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures. For hydroxamic acids and their benzamide (B126) precursors, various solvent systems can be employed, often involving polar solvents or mixtures thereof.

Column Chromatography: For mixtures that are not easily separated by recrystallization, or for non-crystalline (oily or waxy) products, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) while being moved through the column by a mobile phase (eluent).

Flash Chromatography: A rapid form of column chromatography using moderate pressure, it is frequently used to purify crude hydroxamic acid products. researchgate.net The eluent system is optimized through preliminary analysis using Thin Layer Chromatography (TLC). For compounds with polarity similar to this compound, solvent systems such as ethyl acetate (B1210297)/petroleum ether or methanol/water mixtures are often effective. rsc.orgnih.govresearchgate.net For instance, the purification of a hydroxyl-functionalized hydroxamic acid was successfully achieved using column chromatography with an eluent of ethyl acetate and petroleum ether in a 1:1 ratio. rsc.org

Low-Pressure and High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is utilized. This method offers superior separation efficiency. For example, a C18 reverse-phase column with a methanol-water mobile phase has been effectively used to purify related hydroxy-methoxy benzal acrolein intermediates, a process monitored by UV absorbance. nih.govresearchgate.net Such methods are readily adaptable for the final purification of this compound.

Spectroscopic Characterization

Once purified, the compound's structure is confirmed using a suite of spectroscopic methods. Each technique provides unique information that, when combined, allows for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons on the amide group (NH and OH). The three methoxy groups (at positions 3, 4, and 5) would likely appear as two distinct singlets: one for the two equivalent methoxy groups at C3 and C5, and another for the C4-methoxy group. The two aromatic protons on the trimethoxy-substituted ring would typically appear as a singlet due to their chemical equivalence.

¹³C NMR (Carbon-13 NMR): This method provides information on the different carbon environments in the molecule. The spectrum for this compound would show characteristic signals for the carbonyl carbon (C=O) of the amide, the aromatic carbons, and the methoxy carbons. core.ac.ukrsc.org The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups.

Interactive Data Table: Predicted NMR Data for this compound

This table is based on typical chemical shifts for similar functional groups and substituted benzene (B151609) rings. Actual values may vary based on solvent and experimental conditions. rsc.orgrsc.orgresearchgate.netresearchgate.net

Assignment ¹H NMR (Predicted δ, ppm) Multiplicity ¹³C NMR (Predicted δ, ppm)
Aromatic-H~7.0-7.2s (2H)~104-107 (C2, C6)
Methoxy-H (C3, C5)~3.85s (6H)~140-142 (C1)
Methoxy-H (C4)~3.75s (3H)~148-153 (C3, C4, C5)
NHVariable (broad)s (1H)~56.0-56.5 (Methoxy-C)
OHVariable (broad)s (1H)~165-170 (Carbonyl-C)
s = singlet

Note: The signals for NH and OH protons can be broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like hydroxamic acids, often showing the protonated molecular ion [M+H]⁺ or other adducts. The mass spectrum of the closely related compound 3,4,5-trimethoxybenzamide shows a molecular ion peak corresponding to its molecular weight. nist.gov For this compound (C₁₀H₁₃NO₅), the exact mass would be 227.0794 g/mol . A high-resolution mass spectrometry (HRMS) analysis would be used to confirm the elemental composition. Fragmentation might involve the loss of the hydroxyl group, methoxy groups, or cleavage of the amide bond. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Description
[M]⁺C₁₀H₁₃NO₅227.08Molecular Ion
[M+H]⁺C₁₀H₁₄NO₅228.09Protonated Molecular Ion (ESI)
[M+Na]⁺C₁₀H₁₃NNaO₅250.07Sodium Adduct (ESI)

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch (amide I band), and C-O stretches from the ether linkages of the methoxy groups.

Mechanistic Investigations of Biological Activity of N Hydroxy 3,4,5 Trimethoxybenzamide and Its Analogues

Molecular Target Identification and Elucidation

The exploration of the molecular targets of N-Hydroxy-3,4,5-trimethoxybenzamide and its analogues has centered on enzyme inhibition and receptor modulation. The following sections detail the findings from these investigations.

Enzyme Inhibition Profiling

The inhibitory effects of this compound and its analogues have been evaluated against several key enzymes implicated in various pathological conditions.

No publicly available scientific literature was identified that specifically investigates the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

There are no available research findings in the public domain that detail the inhibitory effects of this compound on the β-secretase enzyme (BACE1).

While direct studies on this compound are limited, research on its structural analogues has demonstrated notable inhibition of ribonucleotide reductase (RR), a crucial enzyme in DNA synthesis.

One study focused on a series of benzohydroxamic acids and their inhibitory effects on mammalian ribonucleotide reductase. nih.gov Among the tested compounds, 2,3,4-trihydroxybenzohydroxamic acid, a structural analogue of this compound, was identified as a potent inhibitor of the enzyme. nih.gov

Another investigation into a novel resveratrol (B1683913) analogue, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC), which shares the 3,4,5-trimethoxy substitution pattern, also revealed significant activity against ribonucleotide reductase. nih.govnih.gov In studies using HL-60 human promyelocytic leukemia cells, incubation with KITC led to a marked reduction in the in-situ activity of RR. nih.gov This inhibition resulted in a significant depletion of intracellular deoxyribonucleoside triphosphate pools, which are the products of the RR-catalyzed reaction. nih.gov

The table below summarizes the inhibitory activity of an analogue against ribonucleotide reductase.

Compound NameTarget EnzymeCell LineIC50 Value
2,3,4-trihydroxybenzohydroxamic acidRibonucleotide Reductase-3.5 µM nih.gov

IC50: The half maximal inhibitory concentration.

No scientific studies have been identified in the public domain that report on the interaction of this compound with other specific enzymatic targets.

Receptor Ligand Binding and Modulation

There is no available research in the public domain that has investigated the ligand binding or modulatory effects of this compound on any specific receptors.

Smoothened (Smo) Receptor Antagonism Mechanisms

There is currently no available scientific literature detailing the activity of this compound or its close analogues as antagonists of the Smoothened (Smo) receptor.

Protein Interaction Studies

Research into the protein interactions of compounds related to this compound has primarily focused on their effects on tubulin, a critical component of the cellular cytoskeleton.

Tubulin Polymerization Inhibition and Microtubule Dynamics

Several derivatives of 3,4,5-trimethoxybenzamide (B1204051) have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov This activity is significant as microtubules, the polymerized form of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

One study detailed a series of benzofuran-based 3,4,5-trimethoxybenzamide derivatives. nih.gov Among these, a particularly potent compound, derivative 6g, was found to inhibit the polymerization of tubulin in a manner consistent with the known tubulin inhibitor, combretastatin (B1194345) A-4 (CA-4). nih.gov This suggests that the 3,4,5-trimethoxybenzoyl group is a key pharmacophore for interaction with the colchicine-binding site on tubulin.

Another study focused on 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives bearing a 3,4,5-trimethoxyphenyl group. The most active of these, compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide), demonstrated strong inhibition of tubulin assembly. mdpi.com The inhibitory concentration (IC50) for tubulin polymerization was determined to be 6.74 μM, which correlated well with its cytotoxic activity against HeLa cells (IC50: 1.34 μM). mdpi.com

The table below summarizes the tubulin polymerization inhibitory activity of selected analogues.

Compound/DerivativeChemical ClassTubulin Polymerization IC50Reference Cell Line(s)
Derivative 6gBenzofuran-based 3,4,5-trimethoxybenzamideNot explicitly quantified, but consistent with CA-4HeLa
Compound D133,4-Dihydro-2(1H)-quinolinone sulfonamide6.74 μMHeLa

Cellular Pathway Interrogation

The downstream effects of the interaction of these compounds with cellular targets have been explored through studies on apoptosis induction, cell cycle arrest, and signaling pathway disruption.

Induction of Apoptosis Pathways in Cellular Models

A novel resveratrol analogue, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC), which shares structural similarities with this compound, has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. researchgate.netnih.gov The induction of apoptosis was observed to be dose-dependent. researchgate.netnih.gov The primary mechanism identified for KITC's pro-apoptotic effect is the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis. researchgate.netnih.gov This inhibition leads to a significant depletion of intracellular pools of deoxyadenosine (B7792050) triphosphate (dATP) and deoxythymidine triphosphate (dTTP). researchgate.netnih.gov

The pro-apoptotic activity of KITC in HL-60 cells is summarized in the table below.

CompoundCell LineKey Apoptotic MechanismEffect on dNTP Pools
KITCHL-60Inhibition of Ribonucleotide ReductaseSignificant depletion of dATP and dTTP

Cell Cycle Arrest Mechanisms

Interestingly, while the analogue KITC was a potent inducer of apoptosis, it did not cause remarkable changes in the cell cycle distribution of HL-60 cells. researchgate.netnih.gov

However, other derivatives of 3,4,5-trimethoxybenzamide have demonstrated the ability to induce cell cycle arrest. For instance, the benzofuran-based derivative 6g was found to arrest HeLa cells in the G2/M phase of the cell cycle in a concentration-dependent manner. nih.gov This effect is a common outcome of tubulin polymerization inhibition, which prevents the formation of the mitotic spindle necessary for cell division.

These contrasting findings suggest that subtle structural modifications to the this compound scaffold can lead to different primary mechanisms of action, with some analogues primarily inducing apoptosis through metabolic disruption and others through mitotic arrest.

Hedgehog Signaling Pathway Disruption

No studies were identified in the public domain that specifically investigate the disruption of the Hedgehog signaling pathway by this compound or its close analogues.

Other Relevant Cellular Signaling Cascade Modulations

While direct evidence detailing the impact of this compound on a wide array of cellular signaling cascades remains limited in publicly accessible research, studies on its structural analogues provide valuable insights into potential pathways that may be modulated by this class of compounds. These investigations highlight the diverse biological activities of molecules containing the 3,4,5-trimethoxybenzoyl moiety and suggest potential areas for future research into this compound itself.

Research into a resveratrol analogue, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) , has demonstrated its ability to induce apoptosis in human promyelocytic leukemia HL-60 cells. nih.govresearchgate.net This compound was found to significantly deplete the intracellular pools of deoxyadenosine triphosphate (dATP) and deoxythymidine triphosphate (dTTP), which are essential for DNA synthesis. nih.gov This effect is attributed to the inhibition of ribonucleotide reductase, a key enzyme in the de novo synthesis of deoxyribonucleotides. nih.gov While this study focused on a primary enzymatic target, the induction of apoptosis suggests a downstream cascade of signaling events that ultimately lead to programmed cell death.

Furthermore, another structural analogue, 3,5,4'-Trimethoxystilbene (MR-3) , a methoxylated derivative of resveratrol, has been shown to inhibit the invasiveness of human breast adenocarcinoma cells (MCF-7) by modulating key signaling pathways. nih.gov Specifically, MR-3 was found to downregulate the Phosphoinositide 3-kinase (PI3K)/Akt and the Wnt/β-catenin signaling cascades. nih.gov This modulation resulted in the reversal of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and metastasis. nih.gov The study demonstrated that MR-3 treatment led to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like snail, slug, and vimentin. nih.gov

The table below summarizes the observed effects of these structural analogues on cellular signaling pathways.

Compound NameCell LineEffect on Signaling PathwayOutcome
N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC)HL-60Inhibition of ribonucleotide reductase, leading to dNTP pool depletion. nih.govInduction of apoptosis. nih.govresearchgate.net
3,5,4'-Trimethoxystilbene (MR-3)MCF-7Downregulation of PI3K/Akt and Wnt/β-catenin signaling. nih.govInhibition of cell invasion and reversal of epithelial-mesenchymal transition. nih.gov

It is important to emphasize that these findings are for structural analogues, and the specific effects of this compound on these or other signaling cascades may differ. However, the consistent anti-proliferative and anti-invasive activities observed with compounds sharing the trimethoxybenzoyl scaffold suggest that this chemical motif may play a significant role in the modulation of various cellular signaling pathways crucial for cell growth, survival, and metastasis. Further research is warranted to elucidate the precise signaling networks targeted by this compound.

Structure Activity Relationship Sar Studies for N Hydroxy 3,4,5 Trimethoxybenzamide Derivatives

Correlating Substituent Identity and Position with Biological Potency and Selectivity

The biological profile of N-Hydroxy-3,4,5-trimethoxybenzamide derivatives can be significantly altered by the introduction of different substituents at various positions of the molecule. The nature and location of these substituents play a pivotal role in the interaction with biological targets, thereby affecting the potency and selectivity of the compounds.

Influence of Aromatic and Alkyl Substituents on Activity Profiles

The substitution pattern on the N-aryl or the introduction of N-alkyl groups in this compound derivatives has a profound impact on their biological activity. While specific SAR studies on a wide range of N-aryl and N-alkyl substituents on the core this compound structure are not extensively available in the public domain, valuable insights can be drawn from related classes of compounds.

In a study focused on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers, the N,N-dialkylaminoethoxy/propoxy moiety was a key structural feature. nih.gov The variation of the alkyl groups on the terminal nitrogen atom influenced the acetylcholinesterase-inhibiting activity. For instance, compounds with N,N-diethylamino and N,N-dipropylamino groups were synthesized and evaluated. The study suggests that the nature of these alkyl groups can modulate the binding affinity to the target enzyme. nih.gov

Furthermore, in a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the substituents on the N-aryl ring significantly influenced the antiproliferative activities. nih.gov For example, the presence of a trifluoromethyl group on the N-aryl moiety resulted in significantly higher potency against several cancer cell lines compared to a methoxy (B1213986) or trifluoromethoxy group at the same position. nih.gov This highlights the sensitivity of biological activity to the electronic and steric properties of the substituents on the N-aryl ring. Although these are urea (B33335) derivatives, the principles of how N-aryl substituents can affect interactions with biological targets may be applicable to N-aryl-N-hydroxy-3,4,5-trimethoxybenzamides.

In another study on N-substituted benzimidazole (B57391) derived carboxamides, the type of substituent on the nitrogen atom of the benzimidazole core was found to be crucial for biological activity. nih.gov Specifically, derivatives with an n-hexyl substituent on the N-atom of the benzimidazole core showed pronounced antioxidative activity. nih.gov This indicates that the length and nature of the N-alkyl chain can significantly impact the biological efficacy.

Table 1: Influence of N-Substituents on the Biological Activity of Related Benzamide (B126) Derivatives

Parent Compound ClassN-SubstituentObserved Biological ActivityReference
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamidesN,N-dialkylaminoethoxy/propoxyMemory enhancing, Acetylcholinesterase inhibition nih.gov
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]ureasTrifluoromethyl on N-arylIncreased antiproliferative activity nih.gov
N-substituted benzimidazole carboxamidesn-hexyl on benzimidazole NPronounced antioxidative activity nih.gov

This table presents data from related benzamide derivatives to infer potential SAR trends for this compound.

Role of Hydroxy and Methoxy Functional Groups in Biological Efficacy

The hydroxy (-OH) and methoxy (-OCH3) groups are critical functional groups in the this compound scaffold, and their presence and positioning are paramount for its biological efficacy. The 3,4,5-trimethoxy substitution on the benzoyl moiety is a well-known pharmacophore found in many biologically active compounds, including the natural product resveratrol (B1683913). The introduction of additional methoxy groups to a resveratrol analog, creating N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, was shown to result in a compound with significant pro-apoptotic and ribonucleotide reductase inhibitory activity. nih.gov

In a study on novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides, the number and position of these groups on the phenyl ring were critical for their antiproliferative and antioxidative activities. nih.gov For instance, a 2-hydroxy-4-methoxy-substituted derivative with a methyl group on the N-atom of the benzimidazole core showed selective activity against the MCF-7 breast cancer cell line. nih.gov Similarly, a 3,4,5-trihydroxy-substituted derivative also exhibited selective activity against the same cell line. nih.gov This underscores the importance of the hydroxylation and methoxylation pattern for both potency and selectivity.

The N-hydroxy group of the hydroxamic acid moiety is another crucial determinant of biological activity. In a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, this group acts as a zinc-chelating moiety, which is essential for their histone deacetylase inhibitory activity. nih.gov The ability of the N-hydroxy group to coordinate with metal ions in the active site of enzymes is a key mechanism of action for many hydroxamic acid-based inhibitors.

Impact of Halogenation on Pharmacological Properties

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a drug molecule can significantly alter its pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability. While specific studies on the halogenation of the this compound core are limited in the available literature, the effects of halogenation can be inferred from related structures.

In a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, halogen substitution on the N-phenyl ring played a critical role in their antimicrobial activity. nih.gov For example, N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide demonstrated submicromolar activity against methicillin-resistant Staphylococcus aureus. nih.gov The presence of trifluoromethyl groups, which are strongly electron-withdrawing, and chloro substituents significantly enhanced the potency.

Similarly, in a study of novel N-(arylmethoxy)-2-chloronicotinamides, a di-chloro substituted derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited excellent herbicidal activity. researchgate.net This suggests that the position and number of halogen substituents on the aromatic ring are key determinants of biological efficacy.

The introduction of halogens can influence the electronic nature of the aromatic ring, modulate lipophilicity, and introduce new points of interaction with the biological target, such as halogen bonding. However, without specific experimental data on halogenated this compound derivatives, these remain as hypotheses that require further investigation.

Conformational and Stereochemical Effects on Ligand-Target Interactions

The three-dimensional arrangement of a molecule (conformation) and the spatial arrangement of its atoms (stereochemistry) are critical factors that govern its interaction with a biological target. The specific conformation that a derivative of this compound adopts can determine its ability to fit into the binding pocket of a receptor or enzyme.

Stereochemistry can also play a pivotal role. Although this compound itself is achiral, the introduction of chiral centers through substitution could lead to stereoisomers with different biological activities. It is a common principle in pharmacology that different enantiomers of a chiral drug can have vastly different potencies, efficacies, and even different pharmacological effects. This is because biological targets, being chiral themselves, often exhibit stereoselective binding.

Development of Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. The development of such models is a powerful tool in drug discovery for identifying new, structurally diverse compounds with the desired activity.

Currently, there is no publicly available, specifically developed pharmacophore model for this compound derivatives. However, the key structural features of this compound class suggest the components of a potential pharmacophore. These would likely include:

A hydrogen bond donor: The N-hydroxy group.

A hydrogen bond acceptor: The carbonyl oxygen of the amide and the oxygen atoms of the methoxy groups.

An aromatic ring: The trimethoxyphenyl ring.

Hydrophobic features: The methyl groups of the methoxy substituents.

Pharmacophore models are typically developed based on a set of active compounds, and their validity is tested by their ability to distinguish between active and inactive molecules. researchgate.net Such a model for this compound derivatives could be constructed using the known active analogs and used to screen virtual libraries for new potential lead compounds.

Computational and Experimental Validation of SAR Hypotheses

The validation of structure-activity relationship hypotheses is a critical step in the drug discovery process, and it typically involves a combination of computational and experimental approaches.

In the study of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, a strong correlation was established between the in vitro acetylcholinesterase inhibitory activity and the in vivo memory-enhancing effects in mice. nih.gov This provides experimental validation for the biological relevance of the observed SAR.

Furthermore, computational methods such as molecular docking and molecular dynamics simulations were employed to rationalize the observed SAR at a molecular level. nih.gov The docking studies revealed that the most potent compounds formed stable interactions with key residues in the active site of acetylcholinesterase. nih.gov The trimethoxyphenyl group was found to interact with the peripheral anionic site, while the N,N-dialkylaminoethoxy moiety extended into the catalytic anionic site. nih.gov The calculated binding free energies from these simulations were in good agreement with the experimental inhibitory concentrations, providing computational validation for the SAR hypotheses. nih.gov

Table 2: In Vitro and In Vivo Activity of Selected N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide Derivatives

CompoundRIC50 (µM) (AChE Inhibition)% Retention (in vivo)Reference
10a N,N-diethylamino4.084.73 ± 4.51 nih.gov
10b N,N-dipropylamino6.575.21 ± 5.12 nih.gov
Piracetam (Standard) --46.88 ± 5.42 nih.gov

This table showcases the correlation between in vitro potency and in vivo efficacy for representative compounds, supporting the validity of the SAR findings.

These integrated computational and experimental approaches provide a robust framework for understanding and predicting the biological activity of this compound derivatives, thereby guiding the design of more effective therapeutic agents.

Computational and Biophysical Approaches in N Hydroxy 3,4,5 Trimethoxybenzamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein. In the context of N-Hydroxy-3,4,5-trimethoxybenzamide and its analogs, docking studies have been instrumental in elucidating their binding modes with various biological targets.

For instance, in the investigation of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers, molecular docking was employed to understand their interaction with acetylcholinesterase (AChE). nih.gov The results of these simulations indicated that the compounds exhibited favorable docking scores and predicted binding free energies compared to the co-crystallized ligand. nih.gov The studies revealed that these derivatives engage in conserved hydrophobic interactions with key residues within the catalytic triad (B1167595) (HIS447), the catalytic anionic site (CAS) (TRP86, TYR337, PHE338), and the peripheral anionic site (PAS) (TYR72, TYR124, TRP286, and TYR341) of the AChE enzyme. nih.gov The ability of these compounds to interact with both the catalytic and peripheral anionic sites suggests a dual binding mechanism that can contribute to their inhibitory activity. nih.gov

Table 1: Key Interacting Residues of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide Derivatives with Acetylcholinesterase Identified by Molecular Docking

Binding SiteInteracting Amino Acid Residues
Catalytic TriadHIS447
Catalytic Anionic Site (CAS)TRP86, TYR337, PHE338
Peripheral Anionic Site (PAS)TYR72, TYR124, TRP286, TYR341

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex and to explore any conformational changes that may occur upon binding. These simulations provide a dynamic view of the interactions over time, offering a more realistic representation of the biological system.

In the study of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives and their complex with AChE, MD simulations were conducted to validate the stability of the docked poses. The root mean square deviation (RMSD) of the protein-ligand complex was monitored throughout the simulation. For the most potent ligand, the RMSD was found to be 2.4 Å, indicating that the complex remained stable throughout the simulation period. nih.gov Furthermore, analysis of the root mean square fluctuations (RMSF) of the individual amino acid residues provided insights into the flexibility of different regions of the protein upon ligand binding. nih.gov These simulations confirmed the stable nature of the binding and the persistence of polar and nonpolar interactions with the gorge residues from the PAS to the catalytic triad. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchcommons.org This method is valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs. researchcommons.org

While specific QSAR studies focused solely on this compound are not extensively documented in the provided results, the principles of QSAR are widely applied in the optimization of lead compounds. For instance, 3D-QSAR studies on other benzamide (B126) derivatives have been used to design novel compounds with enhanced antimicrobial or anti-inflammatory activities. researchgate.net These studies typically involve the generation of a pharmacophore model that defines the essential structural features required for activity. The model is then used to predict the activity of new molecules, helping to prioritize synthetic efforts. researchgate.net

Binding Free Energy Calculations (e.g., MM-GBSA, LIE)

To obtain a more quantitative measure of the binding affinity between a ligand and its target, binding free energy calculations are often performed. Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Linear Interaction Energy (LIE) are popular post-processing techniques applied to MD simulation trajectories.

In the research on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, MM-GBSA calculations were performed to estimate the binding free energies of the compounds with AChE. The results of these calculations correlated well with the experimental biological data, providing further validation for the predicted binding modes and the observed inhibitory activities. nih.gov The calculated binding free energies for the synthesized compounds were found to be better than that of the co-crystallized ligand, supporting the in silico findings. nih.gov

Chemoinformatics and Virtual Screening Strategies

Chemoinformatics and virtual screening are powerful tools in the early stages of drug discovery for identifying potential hit compounds from large chemical libraries. fabad.org.tr These strategies leverage computational methods to filter and prioritize molecules for experimental testing, thereby saving time and resources.

Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based approach, a known active molecule is used as a template to search for structurally similar compounds in a database. fabad.org.tr Structure-based virtual screening, on the other hand, involves docking a library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. fabad.org.tr

The successful application of these computational and biophysical approaches has been pivotal in advancing the understanding of this compound and its derivatives as potential drug candidates. The synergy between in silico predictions and experimental validation provides a robust framework for the rational design and optimization of new therapeutic agents.

Pre Clinical Efficacy and Therapeutic Potential of N Hydroxy 3,4,5 Trimethoxybenzamide Analogues

Research into Anticancer Agent Development

The quest for more effective and less toxic cancer chemotherapeutics has led to the exploration of various synthetic compounds. Analogues of N-Hydroxy-3,4,5-trimethoxybenzamide have shown considerable promise in this arena, with studies highlighting their ability to inhibit cancer cell growth through diverse mechanisms of action.

In Vitro Cytotoxicity against Various Cancer Cell Lines

A significant body of research has demonstrated the in vitro cytotoxic effects of this compound analogues across a spectrum of human cancer cell lines. These studies are crucial in the early stages of drug discovery to identify compounds with potent anti-proliferative activity.

One notable analogue, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) , a resveratrol-inspired compound, exhibited dose-dependent induction of apoptosis in HL-60 human promyelocytic leukemia cells. nih.govnih.gov Another class of related compounds, 3′,4′,5′-trimethoxy flavonoid benzimidazole (B57391) derivatives , has also been synthesized and evaluated for anticancer activity. For instance, compound 15 from this series displayed significant antiproliferative activity against human gastric cancer (MGC-803), human breast cancer (MCF-7), human hepatoma (HepG-2), and mouse gastric cancer (MFC) cell lines. nih.gov

Furthermore, research into N-hydroxybenzamide derivatives as histone deacetylase (HDAC) inhibitors has yielded promising results. A series of these inhibitors demonstrated satisfactory inhibitory activity against HDACs and HCT116 human colon carcinoma cells. nih.gov Similarly, novel N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have shown potent antiproliferative activity against HCT116 and non-small cell lung cancer (A549) cell lines.

The 3,4,5-trimethoxyphenyl motif is a key feature in many potent tubulin polymerization inhibitors. A patent has been filed for 3,4,5-trimethoxyphenyl derivatives that effectively inhibit the proliferation of tumor cells by targeting tubulin.

Below is an interactive table summarizing the in vitro cytotoxicity of selected this compound analogues.

Compound/Analogue ClassCancer Cell Line(s)Reported IC50 ValuesReference(s)
N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC)HL-60 (Human Promyelocytic Leukemia)Dose-dependent apoptosis nih.govnih.gov
3′,4′,5′-trimethoxy flavonoid benzimidazole derivative (compound 15)MGC-803, MCF-7, HepG-2, MFC20.47-43.42 µM nih.gov
N-hydroxybenzamide HDAC inhibitorsHCT116 (Human Colon Carcinoma)1-17 µM nih.gov
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivativesHCT116, A549 (Non-small Cell Lung Cancer)As low as 0.3 µM

In Vivo Efficacy in Animal Models of Cancer

While in vitro studies provide valuable initial data, the confirmation of a compound's anticancer potential requires evaluation in living organisms. Several analogues of this compound have been tested in animal models of cancer, demonstrating significant tumor growth inhibition.

A study on a 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative (compound 15) , which showed potent in vitro activity, also exhibited a significant inhibitory effect on tumor growth in a mouse model of gastric cancer. nih.gov Another related compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone , a phenstatin (B1242451) analogue, demonstrated tumor inhibition rates of 30.9% and 48.2% at different doses in mice bearing sarcoma 180 cells. nih.gov

Furthermore, a novel class of tubulin polymerization inhibitors, 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles , was synthesized and evaluated. The most active compound in this series almost completely eliminated the growth of syngeneic hepatocellular carcinoma in mice, suggesting its potential as a clinical candidate. cardiff.ac.uk

The table below presents a summary of the in vivo anticancer efficacy of these related analogues.

Analogue ClassAnimal ModelTumor TypeKey FindingsReference(s)
3′,4′,5′-trimethoxy flavonoid benzimidazole derivative (compound 15)MouseGastric CancerSignificant tumor growth inhibition nih.gov
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneMouseSarcoma 18030.9-48.2% tumor inhibition nih.gov
1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazolesMouseHepatocellular CarcinomaAlmost complete elimination of tumor growth cardiff.ac.uk

Mechanistic Insights from Pre-clinical Antineoplastic Studies

Understanding the mechanism of action of these compounds is crucial for their rational development as anticancer drugs. Pre-clinical studies have shed light on several key pathways targeted by this compound analogues.

A primary mechanism identified for several analogues is the inhibition of tubulin polymerization . The 3,4,5-trimethoxyphenyl moiety is a well-known feature of many compounds that bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. A patent for 3,4,5-trimethoxyphenyl derivatives highlights their strong tubulin aggregation inhibition capability. google.com

Another important target is histone deacetylases (HDACs) . A study on a series of N-hydroxybenzamide derivatives confirmed their ability to inhibit HDACs, which play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer. nih.gov

The resveratrol (B1683913) analogue, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine (KITC) , was found to inhibit ribonucleotide reductase (RR) , a key enzyme in DNA synthesis. nih.govnih.gov This inhibition leads to the depletion of deoxyribonucleoside triphosphate pools, ultimately triggering apoptosis in cancer cells.

Flow cytometry analysis of cells treated with a 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative (compound 15) revealed that it caused cell cycle arrest in the G1 phase and induced apoptosis in a dose-dependent manner. nih.gov

Neuropharmacological Investigations

Beyond their anticancer properties, this compound analogues have also been investigated for their potential in treating neurological and psychiatric disorders. These studies have primarily focused on cognitive enhancement and the evaluation of anxiolytic and sedative effects.

Studies on Cognitive Enhancement and Antiamnesic Properties

The potential of this compound analogues as memory-enhancing agents has been explored in preclinical models. A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with an N,N-dialkylaminoethoxy/propoxy moiety were synthesized and evaluated for their ability to improve memory. nih.govresearchgate.net

In vitro, these compounds demonstrated acetylcholinesterase (AChE)-inhibiting activity, with IC50 values in the low micromolar range (4.0-16.5 μM). nih.govresearchgate.net AChE inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease.

In vivo studies using the elevated plus-maze test showed that these derivatives produced a dose-dependent increase in percent retention, indicating improved memory. nih.govresearchgate.net One particular compound showed a significant percentage retention of 84.73 ± 4.51, compared to the control drug piracetam, which had a retention of 46.88 ± 5.42. nih.govresearchgate.net

The table below summarizes the findings related to the cognitive-enhancing properties of these analogues.

Analogue ClassPreclinical ModelKey FindingsReference(s)
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivativesIn vitro (AChE inhibition assay)IC50 values of 4.0-16.5 µM nih.govresearchgate.net
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivativesIn vivo (Elevated plus-maze)Dose-dependent increase in memory retention nih.govresearchgate.net

Evaluation of Anxiolytic and Sedative Effects in Pre-clinical Models

Antiparasitic and Antimicrobial Research

No publicly available research data was found to specifically address the antiparasitic and antimicrobial activities of this compound or its direct analogues.

Antiprotozoal Activities (e.g., Trypanocidal Effects)

A thorough literature search did not yield any studies investigating the antiprotozoal or trypanocidal effects of this compound.

Antibacterial and Antifungal Activity Assessments

There are no available scientific reports assessing the antibacterial or antifungal properties of this compound.

Multitargeting Approaches and Combination Studies in Pre-clinical Settings

The search did not uncover any preclinical studies on multitargeting approaches or combination therapies involving this compound.

Future Research Directions and Translational Perspectives for N Hydroxy 3,4,5 Trimethoxybenzamide

Exploration of Novel Molecular Targets and Pathways

Future investigations into N-Hydroxy-3,4,5-trimethoxybenzamide should prioritize the identification and validation of novel molecular targets and the elucidation of its downstream signaling pathways. Building on research into structurally similar compounds, several promising avenues emerge. For instance, derivatives of 3,4,5-trimethoxybenzamide (B1204051) have been explored for their biological activities. One area of interest is the inhibition of enzymes involved in neurodegeneration. A study on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives identified them as potential memory enhancers through the inhibition of acetylcholinesterase, with IC50 values in the low micromolar range. nih.gov Molecular docking and simulation studies of these derivatives have suggested interactions with key residues in the catalytic and peripheral anionic sites of the acetylcholinesterase enzyme. nih.gov

Another critical area for investigation is cancer biology. A resveratrol (B1683913) analog, N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC), has been shown to inhibit ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. nih.gov This inhibition leads to a depletion of intracellular deoxyribonucleoside triphosphate pools, crucial for DNA synthesis, and induces apoptosis. nih.gov Given the structural similarities, exploring whether this compound can modulate similar targets in cancer cells is a logical next step. Research should aim to identify specific protein kinases, transcription factors, or metabolic enzymes that are directly modulated by the compound.

Advanced Synthetic Strategies for Enhanced Analog Diversity

To expand the therapeutic potential and structure-activity relationship (SAR) understanding of this compound, the development of advanced synthetic strategies is crucial. While specific synthesis methods for this exact compound are not extensively documented, pathways can be inferred from analogous compounds. vulcanchem.com Future synthetic efforts should focus on creating a diverse library of analogs with modifications at the hydroxamic acid moiety, the benzene (B151609) ring, and the methoxy (B1213986) groups.

Feasible synthetic routes that could be optimized include the reaction of 3,4,5-trimethoxybenzoyl chloride with hydroxylamine (B1172632) under basic conditions or the reduction of a nitro group on a 3,4,5-trimethoxybenzamide precursor. vulcanchem.com Advanced synthetic methodologies such as combinatorial chemistry and high-throughput synthesis could be employed to generate a wide array of derivatives efficiently. The introduction of different functional groups could modulate the compound's physicochemical properties, such as solubility and membrane permeability, which are favorable for drug-like characteristics. vulcanchem.com

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the cellular responses to this compound, future mechanistic studies should integrate multi-omics data. bohrium.com A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the global impact of the compound on cellular pathways. bohrium.com This approach allows for the characterization of biological processes at a molecular level and can help in understanding toxicity mechanisms in a dose-dependent and dynamic manner. bohrium.com

For example, treating cell lines with this compound and subsequently performing RNA-sequencing and mass spectrometry-based proteomics could identify differentially expressed genes and proteins. This data can then be used for pathway analysis to pinpoint the biological networks perturbed by the compound. Such integrative analyses can provide a comprehensive view of cellular responses to chemical exposure and may lead to more accurate models of its mechanism of action. bohrium.com

Development of Advanced In Vitro and In Vivo Pre-clinical Models

The translation of basic research findings into clinical applications requires robust preclinical models. Future research on this compound should leverage advanced in vitro and in vivo models that more accurately mimic human physiology. nih.govresearchgate.net

Advanced In Vitro Models: Traditional 2D cell cultures often fail to replicate the complexity of native tissues. nih.gov The use of 3D cell culture models, such as spheroids and organoids, can provide a more physiologically relevant environment for testing the efficacy and toxicity of this compound. researchgate.net Furthermore, organ-on-a-chip (OOC) technology, which models complex organ functions in a microfluidic device, offers a powerful platform for studying the compound's effects on single or multiple organs. nih.govresearchgate.net These advanced models can offer higher throughput and more cost-effective screening compared to traditional in vivo approaches. nih.gov

Advanced In Vivo Models: While rodent models remain a standard in preclinical research, the development of "humanized" mice, which have components of the human immune system, can provide more accurate modeling of human responses. nih.gov Genetically engineered mouse models and xenograft models are also valuable tools for studying the in vivo efficacy of compounds like this compound in specific disease contexts. nih.gov These advanced models can help bridge the gap between preclinical findings and clinical outcomes. nih.gov

Strategies for Overcoming Biological Barriers in Research

A significant challenge in drug development is overcoming biological barriers, such as the blood-brain barrier (BBB) and the plasma membrane of target cells. researchgate.net Future research on this compound should explore strategies to enhance its delivery to target sites. The nature of a drug, whether hydrophobic or hydrophilic, is a key determinant of its administration route and pharmacokinetics. researchgate.net

Nanotechnology offers promising solutions for enhancing drug delivery. researchgate.net Encapsulating this compound in nanocarriers like liposomes, nanoemulsions, or dendrimers could improve its stability, solubility, and ability to cross biological membranes. researchgate.net For instance, nanoemulsions are effective for delivering hydrophobic drugs, while chitosan-based nanoparticles can be used for hydrophilic compounds. researchgate.net Peptide-based delivery systems are another innovative approach, where the compound is conjugated to a peptide that can target specific cells or tissues. nih.gov

Potential for New Therapeutic Modalities Based on this Scaffold

The this compound scaffold presents a versatile platform for the development of new therapeutic modalities. The exploration of its derivatives has already shown potential in diverse areas such as neurodegenerative diseases and cancer. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.